脱氢尼莫地平

描述

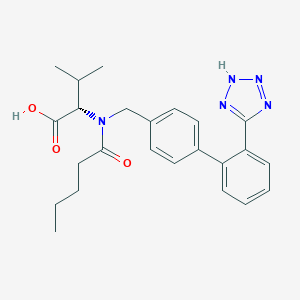

Dehydro Nimodipine is a derivative of Nimodipine . Nimodipine is a calcium channel blocker used to improve neurological outcomes in patients with subarachnoid hemorrhage due to a ruptured intracranial aneurysm .

Synthesis Analysis

The determination of Nimodipine in the presence of its degradation products, formed through photolysis, acidic and alkaline hydrolysis, and the drug degradation kinetics under these conditions, was investigated through a validated liquid chromatography method . The drug followed a first-order reaction for both hydrolysis and photolysis in methanol, and zero-order for photolysis in acetonitrile and water .

Molecular Structure Analysis

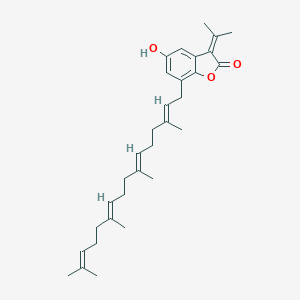

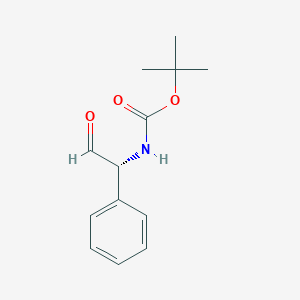

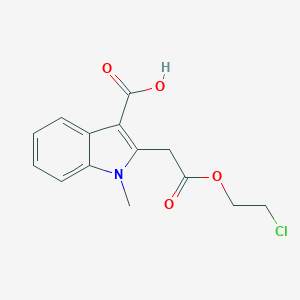

Dehydro Nimodipine has a molecular formula of C21H24N2O7 . Its average mass is 416.424 Da and its monoisotopic mass is 416.158356 Da .

Chemical Reactions Analysis

Nimodipine, in the presence of its degradation products, formed through photolysis, acidic and alkaline hydrolysis, was investigated through a validated liquid chromatography method . The drug followed a first-order reaction for both hydrolysis and photolysis in methanol, and zero-order for photolysis in acetonitrile and water .

科学研究应用

Nimodipine in Cerebral Ischemia and Subarachnoid Hemorrhage

Nimodipine is widely recognized for its role in treating ischemic damage, particularly in cases of subarachnoid hemorrhage. It functions as a dihydropyridine calcium channel blocker, showing effectiveness in reducing neurological deficits caused by vasospasm in patients with subarachnoid hemorrhage (Blardi et al., 2002), (Tomassoni et al., 2008).

Effects on Smooth Muscle Contraction

Nimodipine has been shown to regulate Ca2+-activated Cl- channels, thereby inhibiting smooth muscle contraction. This action is significant in both intestinal and aortic smooth muscles, explaining its role in modulating vascular contractility (Wang et al., 2021).

Neuroprotective Role in CNS Disorders

Research has demonstrated nimodipine's neuroprotective properties, particularly in inflammation-mediated neurodegenerative diseases. Its ability to inhibit microglial activation and subsequently reduce degeneration of dopaminergic neurons suggests potential therapeutic applications for disorders like Parkinson's disease (Li et al., 2009).

Application in Mood Disorders

The drug has shown efficacy in treating certain mood disorders. Its calcium channel blockade and anticonvulsant properties have been beneficial, particularly in challenging diagnostic subclasses of bipolar disorder (Goodnick, 2000).

Pharmacokinetics and Drug Delivery

Advancements in drug delivery methods for nimodipine have prompted studies into its pharmacokinetics. Improved formulations, such as liposome-based ones, have been developed to enhance stability and bioavailability, potentially offering more effective therapeutic options (Yang et al., 2006).

Neuroregenerative Effects

Nimodipine has been investigated for its neuroregenerative effects, particularly in the context of neuronal differentiation and neurite outgrowth. This highlights its potential beyond vasodilatation, suggesting broader clinical applications (Bork et al., 2015).

Anti-Metastatic Potential

The drug has shown promise in inhibiting tumor cell-platelet interactions and thus may have potential as an antimetastatic agent. This highlights a possible new avenue for cancer treatment (Honn et al., 2004).

Effectiveness in Ischemic Cerebrovascular Events

Nimodipine's effectiveness in preventing cognitive impairment following ischemic cerebrovascular events has been a subject of extensive research, indicating its role in neuroprotection and potential therapy for vascular cognitive impairment and dementia (Wang et al., 2012).

安全和危害

未来方向

Nimodipine can significantly reduce the incidence of a poor outcome, mortality, and CVS in patients with aSAH . Moreover, it is strongly recommended that patients with aSAH, especially those younger than 50 years old, should use nimodipine as early as possible in order to achieve a better clinical outcome . There is also a renewed interest in refining its potential therapeutic use with advances in the drug delivery method for nimodipine .

属性

IUPAC Name |

5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O7/c1-12(2)30-21(25)18-14(4)22-13(3)17(20(24)29-10-9-28-5)19(18)15-7-6-8-16(11-15)23(26)27/h6-8,11-12H,9-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJJUCKCPGPCJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=N1)C)C(=O)OC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dehydro nimodipine | |

CAS RN |

85677-93-6 | |

| Record name | Dehydro nimodipine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085677936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-O-(2-methoxyethyl) 3-O-propan-2-yl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDRO NIMODIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YH7DI3QES | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(sec-Butyl{[1-(2-chlorophenyl)-3-isoquinolinyl]carbonyl}amino)-N,N,N-trimethyl-1-butanaminium iodide](/img/structure/B143617.png)